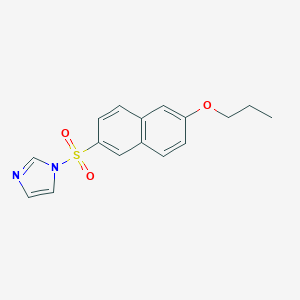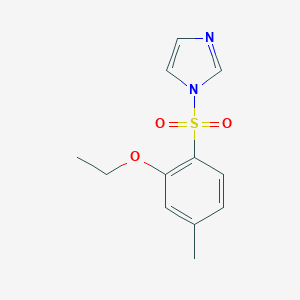
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the benzene ring.
Sulfonation: The brominated intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to exhibit high binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to the modulation of neurotransmitter release and signaling pathways, resulting in various physiological and pharmacological effects.
類似化合物との比較
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: Shares a similar core structure but lacks the sulfonamide and methoxyethyl groups.
2,5-dimethoxy-4-iodoamphetamine: Another phenethylamine derivative with an iodine atom instead of bromine.
2,5-dimethoxy-4-methylamphetamine: Contains a methyl group instead of bromine.
Uniqueness
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of the sulfonamide and methoxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUJAPKILYZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B497777.png)

![2-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ethyl ether](/img/structure/B497781.png)
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B497782.png)

![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)



